molecular formula C13H17N3O B1316278 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 53786-10-0

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1316278
CAS No.: 53786-10-0
M. Wt: 231.29 g/mol
InChI Key: VEWTUUDVRSEVLC-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound may act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but may degrade when exposed to certain environmental factors. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects, such as organ damage or behavioral changes, have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall effectiveness .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in certain organelles, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

Properties

IUPAC Name

1-methyl-3-piperidin-4-ylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWTUUDVRSEVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565507
Record name 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53786-10-0
Record name 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is 4-(2-keto-3-methyl-1-benzimidazolinyl)piperidine, also known as [18F]FMB, particularly useful for studying dopamine D2 receptors in this research?

A1: [18F]FMB is a radioligand with high affinity for dopamine D2 receptors. [] This makes it suitable for Positron Emission Tomography (PET) imaging, allowing researchers to visualize and quantify D2 receptor binding in vivo. The study uses [18F]FMB to investigate how D2 receptor binding is affected by pharmacological challenges that alter dopamine levels or receptor availability. This provides insights into the dynamics of the dopamine system and its response to various interventions.

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